6-Oxaspiro[3.5]nonane-9-carboxylic acid
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Overview
Description
6-Oxaspiro[3.5]nonane-9-carboxylic acid is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol It features a spirocyclic structure, which includes a four-membered ring and a six-membered ring connected through an oxygen atom
Preparation Methods
The synthesis of 6-Oxaspiro[3.5]nonane-9-carboxylic acid can be achieved through several routes. One common method involves the use of radical chemistry, particularly the intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals . These processes are effective for the remote and selective functionalization of unactivated C(sp3)–H bonds. Industrial production methods may involve bulk custom synthesis and procurement, as offered by companies like ChemScene .
Chemical Reactions Analysis
6-Oxaspiro[3.5]nonane-9-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Oxaspiro[3.5]nonane-9-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological processes and the development of new drugs.
Industry: Used in the production of various chemical products
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.5]nonane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves the modulation of biological processes through its unique structural properties.
Comparison with Similar Compounds
6-Oxaspiro[3.5]nonane-9-carboxylic acid can be compared with other spirocyclic compounds, such as:
- Spiro[4.5]decane-1,9-dione
- Spiro[3.4]octane-1,6-dione
These compounds share similar spirocyclic structures but differ in the size and composition of their rings, which can affect their chemical properties and applications.
Properties
IUPAC Name |
6-oxaspiro[3.5]nonane-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-2-5-12-6-9(7)3-1-4-9/h7H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMHBZQNFFREJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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